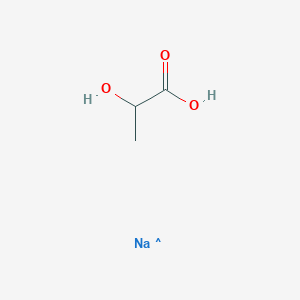

2-Hydroxypropanoic acid; sodium

Description

Historical Context of Lactic Acid and its Sodium Salt in Scientific Inquiry

The journey of lactic acid and its sodium salt began in 1780 when Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk. wikipedia.orglactic-acid.comgithub.io He named it "Mjölksyra," which translates to "acid of milk." biocrates.com This discovery was a significant step in the field of organic chemistry.

In 1808, Jöns Jacob Berzelius discovered that lactic acid is also produced in muscles during physical exertion. wikipedia.orggithub.io The structural formula of lactic acid was later established by Johannes Wislicenus in 1873. wikipedia.orggithub.io A pivotal moment in the history of this compound came in 1856 when Louis Pasteur discovered the role of Lactobacillus bacteria in the synthesis of lactic acid through fermentation. wikipedia.orggithub.io This discovery paved the way for the commercial production of lactic acid, which was initiated by the German pharmacy Boehringer Ingelheim in 1895. wikipedia.orggithub.io

The German physician-chemist Johann Joseph Scherer was the first to demonstrate the presence of lactic acid in human blood under pathological conditions in 1843. nih.gov In the 1920s, research by Archibald Vivian Hill and Otto Meyerhoff linked lactate (B86563) production to high-intensity exercise, a concept that has been a subject of extensive study and evolving understanding in exercise physiology. moxymonitor.com

Scope and Significance of Academic Research on 2-Hydroxypropanoic Acid; Sodium

Academic research on sodium lactate spans a wide array of disciplines, highlighting its versatility and importance. In the food industry, it is recognized for its role as a preservative, acidity regulator, and bulking agent. wikipedia.org Its ability to inhibit the growth of pathogenic bacteria has been a key area of investigation. wur.nlechemi.com

In the medical field, sodium lactate is a component of intravenous solutions like Ringer's lactate, used for fluid resuscitation and to correct metabolic acidosis. patsnap.comnih.gov It acts as an alkalinizing agent, as it is metabolized in the liver to produce bicarbonate. patsnap.com Research has also explored its potential as an energy substrate for organs like the heart and brain, particularly under ischemic conditions. nih.gov

Furthermore, sodium lactate is utilized in cosmetic and personal care products as an effective humectant and moisturizer. wikipedia.orgspecialchem.com Its pH-regulating properties are also valued in these formulations. specialchem.com

Recent studies have delved into the metabolic roles of lactate, with investigations into its effects on appetite regulation and its potential as a signaling molecule. physiology.orgnih.gov The antimicrobial properties of sodium lactate continue to be a subject of research, with studies examining its mechanism of microbial growth inhibition. wur.nl The diverse applications and ongoing research underscore the continued scientific interest in 2-hydroxypropanoic acid and its sodium salt.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6NaO3 |

|---|---|

Molecular Weight |

113.07 g/mol |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI Key |

ZZUUMCMLIPRDPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.[Na] |

Synonyms |

lactacyd |

Origin of Product |

United States |

Synthesis and Production Methodologies of 2 Hydroxypropanoic Acid; Sodium

Biotechnological and Fermentative Production Routes of 2-Hydroxypropanoic Acid

The predominant method for industrial-scale production of lactic acid is microbial fermentation, prized for its ability to produce specific stereoisomers (L-(+)- or D-(-)-lactic acid) from renewable resources.

Microbial Fermentation of Carbohydrate Substrates

At the heart of biotechnological production are microorganisms that convert simple carbohydrates into lactic acid. The efficiency and selectivity of this process are highly dependent on the choice of microbial strain and the conditions of fermentation.

Homofermentative lactic acid bacteria (LAB) are a group of microorganisms that convert one mole of glucose into approximately two moles of lactic acid as the primary fermentation product, with minimal byproduct formation. nih.govgoogle.com This metabolic pathway, known as homolactic fermentation, is highly efficient, with theoretical yields of 1 gram of lactic acid per gram of glucose consumed. google.com Genera such as Lactobacillus, Lactococcus, Enterococcus, and Pediococcus are prominent in industrial applications. google.com For commercial production aiming for high titers (over 100 g/L) and optical purity exceeding 99%, homofermentative LAB are the preferred choice. google.com

To further enhance production efficiency and overcome the limitations of natural strains, such as their requirement for complex nutrients, genetic engineering has been employed. google.com By introducing genes from potent lactic acid producers like Pediococcus acidilactici into more robust industrial microorganisms like Escherichia coli, scientists have developed engineered strains capable of homofermentative production of optically pure L-lactic acid from substrates like xylose, which is not typically utilized by many natural LAB strains. nih.gov These genetic modifications can also improve tolerance to acidic conditions and expand the range of fermentable substrates.

Table 1: Performance of Various Homofermentative and Engineered Microorganisms in Lactic Acid Production

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Optical Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Lactobacillus rhamnosus | Cassava Powder | 175 | 0.71 | 1.8 | - | quora.com |

| Pediococcus acidilactici PA204 | Corn Stover (15% NaOH-pretreated) | 104.11 | 0.69 | 1.24 | - | youtube.com |

| Engineered Escherichia coli JH12 | Xylose (6%) | 34.73 | - | - | 98 (L-lactic acid) | quora.com |

| Engineered Thermoanaerobacterium aotearoense LA1002 | Glucose (50 g/L) | - | 0.93 | - | 99.3 (L-lactic acid) | rsc.org |

| Engineered Saccharomyces cerevisiae | Glucose | 142 | 0.89 | 3.55 | - | nih.gov |

The productivity of lactic acid fermentation is critically influenced by environmental conditions. Key parameters that require careful optimization include pH, temperature, and substrate concentration.

pH Control: The production of lactic acid naturally decreases the pH of the fermentation broth. While lactic acid bacteria are acid-tolerant, excessively low pH can inhibit their metabolic activity and growth. ugr.es Therefore, maintaining an optimal pH range, typically between 5.0 and 7.0, is crucial for efficient production. rsc.org This is often achieved by adding neutralizing agents such as calcium carbonate or sodium hydroxide (B78521) to the fermentation medium. Studies have shown that for strains like Lactobacillus casei, a pH of 5.5 is optimal for both cell growth and lactic acid accumulation. ugr.es Similarly, research on Lactiplantibacillus plantarum has identified an optimal pH of 6.5 for lactic acid production. nih.gov

Temperature: Each microbial strain has an optimal temperature range for growth and fermentation. Most lactic acid bacteria thrive at temperatures between 30°C and 45°C. nih.gov For instance, an optimal temperature of 36.53°C was identified for Lactobacillus delbrueckii in one study, while 30°C was found to be optimal for Lactiplantibacillus plantarum AC 11S. nih.govdoubtnut.com

Substrate Utilization: The concentration and type of carbohydrate substrate also play a significant role. High substrate concentrations can sometimes lead to substrate inhibition, negatively impacting the fermentation process. nih.gov Fed-batch fermentation, where the substrate is added incrementally, is a common strategy to maintain an optimal substrate concentration and achieve high product titers. youtube.com Furthermore, the ability to utilize a wide range of low-cost substrates, such as lignocellulosic biomass (e.g., corn stover) and industrial wastes (e.g., whey), is a key factor in the economic viability of lactic acid production. quora.comdoubtnut.com

Table 2: Effect of pH and Temperature on Lactic Acid Production by Lactobacillus Strains

| Strain | Parameter | Condition | Lactic Acid Titer (g/L) | Reference |

|---|---|---|---|---|

| Lactobacillus casei | pH | 3.5 | < 20 (approx.) | ugr.es |

| pH | 5.5 | 32.13 | ugr.es | |

| pH | 6.5 | < 30 (approx.) | ugr.es | |

| Lactobacillus delbrueckii | Temperature (°C) & pH | 36.53 & 5.50 | 5.61 (lab scale) / 39.2 (bioreactor) | doubtnut.com |

| Lactiplantibacillus plantarum AC 11S | Temperature (°C) & pH | 30 & 6.5 | Best growth and production | nih.gov |

Downstream Processing for Lactic Acid and Sodium Lactate (B86563) Recovery and Purification

Following fermentation, the recovery and purification of lactic acid from the complex fermentation broth is a critical and often costly step, accounting for a significant portion of the total production costs. The initial product in a neutralized fermentation is a lactate salt, such as sodium lactate. To obtain pure lactic acid, a series of downstream processing steps are employed.

Common methods include:

Precipitation: This is a conventional method where a neutralizing agent like calcium hydroxide is used during fermentation to form calcium lactate. Sulfuric acid is then added to precipitate calcium sulfate (B86663) (gypsum), leaving free lactic acid in the solution.

Solvent Extraction: This technique involves using an organic solvent to selectively extract lactic acid from the fermentation broth. ugr.es

Ion Exchange Chromatography: This method uses resins to separate lactic acid from other components in the broth. It can achieve high purity but may involve significant operational costs.

Aqueous Two-Phase Extraction: A newer method using an ethanol/ammonium sulfate system has shown promise for recovering second-generation lactic acid, achieving a purity of over 90% with a total process yield of around 62%.

The choice of downstream processing technology depends on the desired purity of the final product and economic considerations. To obtain sodium lactate, the purified lactic acid is simply neutralized with a high-purity sodium hydroxide or sodium carbonate solution.

Table 3: Comparison of Downstream Processing Methods for Lactic Acid Recovery

| Method | Purity Achieved | Recovery/Yield | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Precipitation | Technical Grade (22-44%) | - | Conventional, relatively low cost | Generates large amounts of gypsum sludge | |

| Electrodialysis with Bipolar Membranes | 99.8% | 38.2% | Allows for alkali recycling, high purity | Low overall recovery rate in some applications | |

| Aqueous Two-Phase Extraction | 90.17% | 62.25% (overall) | Can handle unfiltered broth, removes bacterial cells | Relatively new for this application | |

| Ion Exchange Chromatography | 99.9% | 54% (overall process) | High purity | High operational costs, potential for product loss in multi-step processes |

Chemo-Synthetic Pathways for 2-Hydroxypropanoic Acid

While fermentation is the dominant production method, chemical synthesis routes for lactic acid also exist. These typically produce a racemic mixture of L- and D-lactic acid.

Conversion from Aldehydes: Cyanohydrin Hydrolysis Route

A well-established chemical synthesis for lactic acid starts with acetaldehyde (B116499). This process involves two main steps:

Cyanohydrin Formation: Acetaldehyde (CH₃CHO) reacts with hydrogen cyanide (HCN) in a nucleophilic addition reaction. The cyanide ion (CN⁻) attacks the carbonyl carbon of the acetaldehyde, forming acetaldehyde cyanohydrin (CH₃CH(OH)CN), also known as lactonitrile.

Hydrolysis: The resulting cyanohydrin is then subjected to hydrolysis, typically under acidic conditions using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding lactic acid (CH₃CH(OH)COOH).

This synthetic route was historically significant for the industrial production of lactic acid. However, the use of highly toxic hydrogen cyanide and the production of a racemic mixture have made it less favorable compared to the stereospecific and renewable-feedstock-based fermentation processes. Detailed industrial data on the specific reaction conditions and yields for this process are not widely published, likely due to its declining commercial use in favor of biotechnological methods. The final conversion to sodium lactate would be achieved through neutralization with a sodium base.

Conversion from Propanoic Acid: Alpha-Halogenation and Hydrolysis

A common method for synthesizing 2-Hydroxypropanoic acid from propanoic acid involves a two-step process: alpha-halogenation followed by hydrolysis. doubtnut.comvedantu.com The initial step is the Hell-Vohlard-Zelinsky (HVZ) reaction, where propanoic acid is treated with a halogen, such as bromine or chlorine, in the presence of a catalyst like red phosphorus. doubtnut.comvedantu.comquora.com This reaction selectively substitutes a hydrogen atom on the alpha-carbon (the carbon adjacent to the carboxyl group) with a halogen atom, forming an α-halo carboxylic acid. vedantu.comchemistrysteps.com For instance, the reaction of propanoic acid with bromine and red phosphorus yields 2-bromopropanoic acid. doubtnut.comyoutube.com

The subsequent step is the hydrolysis of the α-halo carboxylic acid. doubtnut.comvedantu.com This is typically achieved by reacting the intermediate with an aqueous base, such as potassium hydroxide (KOH), which displaces the halogen atom with a hydroxyl group through a nucleophilic substitution reaction. doubtnut.comquora.com The resulting 2-hydroxypropanoic acid can then be neutralized to form its sodium salt. This entire process effectively converts propanoic acid into 2-hydroxypropanoic acid. doubtnut.com

Reaction Scheme: Conversion of Propanoic Acid to 2-Hydroxypropanoic Acid

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1. Alpha-Halogenation (HVZ Reaction) | Propanoic acid, Bromine (Br₂), Red Phosphorus (P) | 2-Bromopropanoic acid | Bromination at the alpha-carbon of the carboxylic acid. doubtnut.comvedantu.com |

Direct Oxidation and Carbonylation Reactions

Direct oxidation presents another avenue for the synthesis of 2-Hydroxypropanoic acid. For example, propanal can be converted to 2-hydroxypropanoic acid through a two-step process involving reduction and subsequent oxidation. askfilo.com Propanal is first reduced to propan-1-ol using a reducing agent like lithium aluminum hydride (LiAlH₄). askfilo.com The resulting alcohol is then oxidized to 2-hydroxypropanoic acid using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄). askfilo.com

While not a direct single-step oxidation of a simple precursor to sodium lactate, these transformation sequences highlight the utility of oxidation reactions in arriving at the target molecule.

Catalytic Conversions of Polyols and Unsaturated Carboxylic Acids

The catalytic conversion of renewable resources like polyols (e.g., glycerol) and unsaturated carboxylic acids is a significant area of research for producing 2-Hydroxypropanoic acid and its salts.

The conversion of glycerol (B35011) to lactic acid can be achieved under hydrothermal conditions using various catalysts. mdpi.com Copper-based catalysts, in particular, have shown promise. In alkaline solutions, copper (I, II) oxide catalysts can facilitate the conversion of glycerol to lactic acid. mdpi.com Research has demonstrated that using an in-situ reduced copper catalyst can lead to high glycerol conversion (around 98%) and a lactic acid selectivity of approximately 70%. mdpi.com The reaction is typically carried out at elevated temperatures, for instance, 240°C, in the presence of sodium hydroxide. mdpi.com Byproducts of this process can include diglycerol, 1,2-propylene glycol, and acetic acid. mdpi.com

Similarly, carbohydrates can be catalytically converted into alkyl lactates, which can then be hydrolyzed to lactic acid. Lewis acids, such as Zn(II), have been shown to be effective catalysts for the conversion of sugars like glucose, fructose, and sucrose (B13894) into ethyl lactate in an alcohol medium. researchgate.net

Enantioselective Synthesis of 2-Hydroxypropanoic Acid Isomers

2-Hydroxypropanoic acid is a chiral molecule, existing as two enantiomers: (S)-2-hydroxypropanoic acid (L-lactic acid) and (R)-2-hydroxypropanoic acid (D-lactic acid). quora.comstenutz.eu The biological and physical properties of these enantiomers and the polymers derived from them can differ significantly, making their enantioselective synthesis a critical area of study. nih.gov

Enzymatic Catalysis with Hydroxy Acid Dehydrogenases for Chiral Synthesis

Enzymatic catalysis offers a highly specific and efficient method for producing enantiomerically pure isomers of 2-Hydroxypropanoic acid. nih.gov Lactate dehydrogenase (LDH) enzymes are key biocatalysts in this process. nih.gov D-lactate dehydrogenase (D-LDH) and L-lactate dehydrogenase (L-LDH) specifically catalyze the conversion of pyruvate (B1213749) to D-lactic acid and L-lactic acid, respectively. nih.gov

This enzymatic synthesis often involves a cofactor regeneration system. For instance, the reduced form of the co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) is required for the reduction of pyruvate. nih.gov This can be regenerated in situ by a second enzymatic cycle, such as the oxidation of formate (B1220265) to carbon dioxide by formate dehydrogenase (FDH), which simultaneously reduces NAD+ to NADH. nih.gov This method has been successfully used to synthesize highly enantiopure D- and L-lactic acid. nih.gov

Enzymatic Synthesis of Enantiopure Lactic Acid

| Enzyme | Substrate | Product | Cofactor System |

|---|---|---|---|

| L-Lactate Dehydrogenase (L-LDH) | Pyruvate | (S)-2-Hydroxypropanoic acid (L-Lactic acid) | NADH regenerated by Formate Dehydrogenase (FDH) and formate. nih.gov |

Strategies for Enantiomeric Excess Improvement

Beyond direct enzymatic synthesis, various strategies are employed to improve the enantiomeric excess of 2-Hydroxypropanoic acid. One approach involves the use of chiral auxiliaries. researchgate.net A racemic mixture of 2-hydroxypropanoic acid can be reacted with a chiral auxiliary molecule to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated through methods like crystallization or distillation. researchgate.net After separation, the chiral auxiliary can be removed to yield the desired enantiomer of 2-hydroxypropanoic acid. researchgate.net

Another strategy involves kinetic resolution. For example, certain enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While some attempts with enzymes like Candida antarctica lipase (B570770) B (CALB) have been explored, the efficiency can be a challenge. researchgate.net

Biochemical and Physiological Roles of 2 Hydroxypropanoic Acid Lactate

Cellular Metabolism of Lactate (B86563)

Glycolysis and Pyruvate-Lactate Interconversion (Embden-Meyerhof Pathway)

Glycolysis, a fundamental metabolic pathway occurring in the cytoplasm of all living cells, is the process by which glucose is broken down into pyruvate (B1213749). wikipedia.org This series of ten enzyme-catalyzed reactions serves as the initial stage of cellular respiration. The pathway can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, pyruvate, the end product of glycolysis, typically enters the mitochondria to be further oxidized in the Krebs cycle and oxidative phosphorylation, generating a substantial amount of adenosine (B11128) triphosphate (ATP). However, under anaerobic conditions, or during periods of high energy demand when oxygen supply is insufficient, cells rely on an alternative fate for pyruvate.

In these situations, pyruvate is converted to lactate (the ionized form of lactic acid) in a reversible reaction catalyzed by the enzyme lactate dehydrogenase (LDH). numberanalytics.comyoutube.com This conversion is a crucial step in anaerobic glycolysis, as it regenerates the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from its reduced form (NADH). youtube.com The replenishment of NAD+ is essential for the continuation of glycolysis, allowing for the sustained, albeit limited, production of ATP. wikipedia.orgyoutube.com

Historically, lactate was considered a metabolic waste product. However, contemporary understanding recognizes lactate as a vital metabolic intermediate. numberanalytics.comnih.gov It is not a dead-end product but rather a key player in energy metabolism, shuttling between different cells and tissues. nih.govmdpi.com

Kinetics and Isoforms of Lactate Dehydrogenase (LDH)

Lactate dehydrogenase (LDH) is a tetrameric enzyme composed of two different subunits: M (for muscle) and H (for heart). These subunits, encoded by the genes Ldh-A and Ldh-B respectively, can combine in five different ways to form five distinct isoenzymes: LDH-1 (H4), LDH-2 (H3M), LDH-3 (H2M2), LDH-4 (HM3), and LDH-5 (M4). aging-us.combiologyinsights.comnih.gov

These isoenzymes are distributed differently across various tissues, reflecting the metabolic requirements of those tissues. biologyinsights.comnih.gov For instance, LDH-1 is predominantly found in heart tissue, which has a high capacity for aerobic metabolism. aging-us.comnih.gov Conversely, LDH-5 is the primary isoenzyme in skeletal muscle and the liver, tissues that frequently experience anaerobic conditions. aging-us.comnih.gov

The kinetic properties of the LDH isoenzymes differ significantly. LDH-1, with its higher affinity for lactate, favors the conversion of lactate to pyruvate, thus channeling lactate into the aerobic energy production pathway. biologyinsights.comresearchgate.net In contrast, LDH-5 has a higher affinity for pyruvate and is less inhibited by high concentrations of it, making it well-suited to convert pyruvate to lactate, which is crucial during intense muscle activity. aging-us.comresearchgate.net The varying kinetic properties of these isoenzymes allow for metabolic flexibility and adaptation to changing oxygen levels and energy demands within different tissues. biologyinsights.com

Table 1: Lactate Dehydrogenase (LDH) Isoenzymes and Their Properties

| Isoenzyme | Subunit Composition | Primary Tissue Distribution | Kinetic Preference |

| LDH-1 | H4 | Heart, Brain, Red Blood Cells | Lactate to Pyruvate |

| LDH-2 | H3M | Kidneys, Lungs | Lactate to Pyruvate |

| LDH-3 | H2M2 | Lungs, Various Tissues | Mixed |

| LDH-4 | HM3 | Kidneys, Skeletal Muscle | Pyruvate to Lactate |

| LDH-5 | M4 | Skeletal Muscle, Liver | Pyruvate to Lactate |

ATP Generation and NAD+/NADH Balance in Glycolysis

Glycolysis results in a net production of two molecules of ATP for each molecule of glucose metabolized. wikipedia.orgwikipedia.org While this is significantly less than the ATP yield from aerobic respiration, it provides a rapid source of energy, particularly when oxygen is limited. wikipedia.orgyoutube.com

A critical aspect of sustained glycolysis is the maintenance of the cellular NAD+/NADH ratio. nih.govnih.gov During the glycolytic pathway, the enzyme glyceraldehyde-3-phosphate dehydrogenase reduces NAD+ to NADH. nih.gov For glycolysis to continue, NAD+ must be regenerated. libretexts.org

Under aerobic conditions, NADH is re-oxidized to NAD+ in the mitochondrial electron transport chain. However, in the absence of oxygen, the conversion of pyruvate to lactate by lactate dehydrogenase serves as the primary mechanism for NAD+ regeneration. youtube.comstackexchange.com This process allows glycolysis to proceed and continue producing ATP, even under anaerobic conditions. libretexts.org Therefore, the interconversion of pyruvate and lactate is intrinsically linked to the cellular energy state and the redox balance between NAD+ and NADH. nih.govnih.gov

Systemic Lactate Dynamics and Inter-Organ Metabolism

The Cori Cycle and Gluconeogenesis in Hepatic and Renal Tissues

The Cori cycle, also known as the lactic acid cycle, is a metabolic pathway that describes the shuttling of lactate between skeletal muscles and the liver. youtube.comwikipedia.org During strenuous exercise, muscles produce large amounts of lactate via anaerobic glycolysis. verywellhealth.com This lactate is released into the bloodstream and transported to the liver. wikipedia.orgverywellhealth.com

In the liver, lactate is converted back to pyruvate by lactate dehydrogenase. verywellhealth.comukessays.com This pyruvate then enters the gluconeogenesis pathway, a process that synthesizes glucose from non-carbohydrate precursors. youtube.com The newly formed glucose is subsequently released from the liver into the bloodstream and can be taken up by the muscles to be used for energy or stored as glycogen, thus completing the cycle. wikipedia.orgverywellhealth.com

The Cori cycle is crucial for preventing the accumulation of lactate in the muscles, which can lead to fatigue, and for recycling a valuable metabolic fuel. verywellhealth.com While the liver is the primary site of gluconeogenesis from lactate, the kidneys also play a significant role in this process, particularly during prolonged fasting. youtube.comphysiology.org Research suggests the existence of an intrarenal Cori cycle, where lactate produced in the kidney medulla is used for gluconeogenesis in the kidney cortex. physiology.org

Lactate Clearance Mechanisms and Tissue Uptake

Lactate is continuously produced and consumed by various tissues in the body, even at rest. bohrium.com The clearance of lactate from the blood is a dynamic process involving uptake and utilization by several organs. The primary sites for lactate clearance are the liver and the kidneys, where it is used for gluconeogenesis. researchgate.net

However, other tissues, including the heart, brain, and even resting skeletal muscle, can take up and oxidize lactate as an energy source. mdpi.combohrium.com The heart, in particular, is a major consumer of lactate, which it readily uses as a fuel. bohrium.com The transport of lactate across cell membranes is facilitated by a family of proteins called monocarboxylate transporters (MCTs). nih.govnih.gov

The rate of lactate clearance is influenced by several factors, including blood flow to the clearing organs, the concentration of lactate in the blood, and the metabolic state of the tissues. nih.gov During exercise, while lactate production increases significantly, so does its clearance by various tissues, highlighting the role of lactate as a key player in energy redistribution throughout the body. bohrium.comnih.gov

Role of Monocarboxylate Transporters (MCTs) in Lactate Flux

The movement of 2-hydroxypropanoic acid, commonly known as lactate, across cellular membranes is a critical process for cellular metabolism and is primarily facilitated by a family of proton-linked transporters called monocarboxylate transporters (MCTs). wikipedia.orgnih.govtaylorandfrancis.com These proteins are responsible for the transport of molecules with a single carboxylate group, including lactate, pyruvate, and ketone bodies, across biological membranes. wikipedia.orgnih.gov There are 14 identified members of the MCT family, with MCT1 through MCT4 being the most extensively studied and recognized for their role in transporting metabolically significant monocarboxylates. wikipedia.orgnih.govfrontiersin.org

The expression of MCTs is found in nearly all cell types, highlighting their fundamental role in metabolic communication between cells. wikipedia.orgnih.gov The transport process is stereoselective for L-lactate and involves the co-transport of a proton, making it a key mechanism in regulating intracellular pH. nih.govnih.gov The direction of lactate flux, whether into or out of a cell, is determined by the concentration and pH gradients across the membrane. researchgate.net

Different MCT isoforms exhibit distinct tissue distributions and kinetic properties, reflecting their specialized roles in various metabolic contexts. nih.gov For instance, MCT1 is widely expressed in many tissues and is associated with lactate uptake for oxidative metabolism, particularly in tissues like red skeletal muscle and the heart. nih.govbris.ac.uk In contrast, MCT4 is predominantly found in highly glycolytic tissues, such as white skeletal muscle, and is adapted for the efficient export of the large amounts of lactate produced during anaerobic glycolysis. nih.govnih.gov MCT2 displays a high affinity for lactate and is prominently located in the brain, liver, kidney, and testis, where it facilitates the inward transport of lactate. nih.gov MCT3 is involved in the export of lactate from the retinal pigment epithelium and choroid plexus. nih.gov The proper functioning and plasma membrane localization of MCT1 and MCT4 require their association with a glycoprotein, either basigin (CD147) or embigin (GP70). nih.govbris.ac.uk

The regulation of MCT expression is complex and can occur at both the transcriptional and post-transcriptional levels. bris.ac.uk For example, chronic exercise has been shown to upregulate the expression of MCT1 in red skeletal muscle, enhancing the tissue's capacity to take up and oxidize lactate as a fuel source. bris.ac.ukresearchgate.net This adaptation underscores the dynamic nature of lactate transport in response to physiological demands.

The Lactate Shuttle Hypothesis

The lactate shuttle hypothesis, first proposed by George Brooks in 1985, revolutionized the understanding of lactate's role in metabolism. wikipedia.org It posits that lactate is not merely a metabolic waste product of anaerobic conditions but a crucial intermediary in the distribution of carbohydrate-derived energy between different cells and tissues. wikipedia.orgufrj.br This concept describes the continuous formation and utilization of lactate in various cells under both anaerobic and aerobic conditions. wikipedia.org Lactate produced in cells with high rates of glycolysis can be transported to other cells and tissues to be used as a fuel source or for gluconeogenesis. researchgate.netwikipedia.org

Intracellular Lactate Shuttling (Cytosol-Mitochondria Interplay)

A key component of the lactate shuttle hypothesis is the intracellular lactate shuttle, which describes the movement of lactate between the cytosol and mitochondria within the same cell. researchgate.netnih.gov It was once believed that lactate had to be converted to pyruvate in the cytosol before entering the mitochondria for oxidation. However, the intracellular lactate shuttle hypothesis proposes that lactate itself can be transported into the mitochondria and then oxidized to pyruvate. nih.govnih.gov

This process is facilitated by the presence of MCTs on the inner mitochondrial membrane and lactate dehydrogenase (LDH) within the mitochondrial matrix. nih.gov The direct uptake and oxidation of lactate by mitochondria provide a more efficient pathway for utilizing this energy substrate, linking glycolysis directly to oxidative phosphorylation. nih.gov This interplay is crucial for maintaining redox balance between the cytosolic and mitochondrial compartments. nih.gov For instance, the conversion of lactate to pyruvate within the mitochondria generates NADH, which can then directly enter the electron transport chain. wikipedia.org Beyond the mitochondria, an intracellular lactate shuttle also exists between the cytosol and peroxisomes, where the exchange of lactate for pyruvate is essential for maintaining the peroxisomal redox balance required for processes like β-oxidation. nih.gov

Intercellular and Whole-Organism Lactate Exchange

The cell-cell lactate shuttle describes the exchange of lactate between different cell types and tissues throughout the body. nih.govcapes.gov.br This system allows for a sophisticated distribution of metabolic substrates. A prime example is the exchange between glycolytic (white) muscle fibers, which produce large amounts of lactate during intense exercise, and oxidative (red) muscle fibers, which can take up and oxidize this lactate for energy. researchgate.netnih.gov

Beyond the musculature, lactate is shuttled between various organs. Lactate released from exercising skeletal muscle into the bloodstream can be taken up by the heart, which is a significant consumer of lactate, especially during exercise. researchgate.netnumberanalytics.comnumberanalytics.com The brain also utilizes lactate as an energy source, with astrocytes producing lactate that is then shuttled to neurons (the astrocyte-neuron lactate shuttle). nih.govyoutube.com Furthermore, the liver and kidneys take up lactate from the circulation to use as a precursor for gluconeogenesis, the process of synthesizing glucose. researchgate.netnumberanalytics.com This whole-organism lactate exchange is a vital component of metabolic homeostasis, ensuring that energy substrates are efficiently distributed and utilized according to the needs of different tissues. ufrj.br

Lactate as a Metabolic Signaling Molecule

Beyond its role as a fuel source, lactate is now recognized as a critical signaling molecule, or "lactormone," that can influence a variety of cellular processes. wikipedia.orgufrj.br It acts as a coordinator of whole-body metabolism, mediating communication between cells and tissues and playing a regulatory role in both physiological and pathological conditions. nih.gov

Contribution to Redox Homeostasis

Lactate plays a fundamental role in maintaining cellular redox balance, particularly the ratio of nicotinamide adenine dinucleotide in its oxidized (NAD+) and reduced (NADH) forms. nih.gov The interconversion of pyruvate and lactate by lactate dehydrogenase (LDH) is directly coupled to the conversion of NADH and NAD+. wikipedia.org When pyruvate is reduced to lactate, NADH is oxidized to NAD+, replenishing the NAD+ pool necessary for glycolysis to continue. wikipedia.org

Conversely, the oxidation of lactate to pyruvate reduces NAD+ to NADH. nih.gov This dynamic equilibrium is crucial for regulating the redox state of both the cytoplasm and mitochondria. nih.gov By influencing the NADH/NAD+ ratio, lactate can impact the activity of various redox-sensitive enzymes and signaling pathways. nih.gov For example, high concentrations of lactate can increase the NADH/NAD+ ratio, which can in turn inhibit key enzymes in glycolysis and mitochondrial respiration. nih.gov The lactate shuttle itself, by facilitating the movement of lactate between cellular compartments, is a key mechanism for managing redox potential throughout the cell. nih.gov

Modulation of Cellular Bioenergetics and Energy Homeostasis

Lactate's influence extends to the regulation of mitochondrial function. For instance, lactate transported by MCT1 has been shown to play a role in promoting mitochondrial biogenesis and enhancing the flux through the tricarboxylic acid (TCA) cycle in skeletal muscle. nih.gov Furthermore, lactate can act as a signaling molecule to modulate metabolic pathways. For example, it can inhibit lipolysis in adipocytes by binding to the G-protein coupled receptor GPR81 (also known as HCAR1), thereby reducing the release of free fatty acids into the bloodstream. nih.govnih.gov This demonstrates lactate's ability to act as a systemic signaling molecule, influencing energy substrate availability and partitioning throughout the body to maintain metabolic balance. wsu.edu

Data Tables

Table 1: Key Monocarboxylate Transporters (MCTs) and their Characteristics This table is interactive. Click on the headers to sort the data.

| Transporter | SLC Gene | Primary Tissue Distribution | Lactate Affinity (Km) | Primary Role |

|---|---|---|---|---|

| MCT1 | SLC16A1 | Ubiquitous, high in oxidative tissues (heart, red skeletal muscle) nih.govnih.gov | 3-5 mM nih.govnih.gov | Lactate uptake for oxidation nih.govbris.ac.uk |

| MCT2 | SLC16A7 | Brain, liver, kidney, testis nih.gov | ~0.7 mM nih.gov | High-affinity lactate uptake nih.gov |

| MCT3 | SLC16A8 | Retinal pigment epithelium, choroid plexus nih.gov | ~6 mM nih.gov | Lactate export nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxypropanoic acid |

| Lactate |

| Pyruvate |

| Glucose |

| Free fatty acids |

| Ketone bodies |

| NADH |

| NAD+ |

| ATP |

| Acetyl-CoA |

| Carbon dioxide |

| Water |

| Lactic acid |

| Hydrogen ion |

| Glucose-6-phosphate |

Emerging Functions in Immune Regulation and Inflammatory Processes

Once largely dismissed as a mere metabolic waste product of glycolysis, 2-Hydroxypropanoic acid, commonly known as lactate, has emerged as a critical signaling molecule and a key modulator of the immune system. nih.govfrontiersin.org Extensive research has unveiled its multifaceted roles in shaping both innate and adaptive immune responses, demonstrating that its effects are highly dependent on the cellular context, metabolic state, and the specific microenvironment. nih.govnih.gov Lactate's influence extends from directing the function of various immune cells to orchestrating the complex processes of inflammation and its resolution. frontiersin.orgnih.gov

The concentration of lactate in tissues can increase significantly under various conditions, including infection, cancer, and intense physical activity, where it can act as a paracrine and autocrine signaling molecule. mdpi.com This accumulation is a hallmark of environments with high rates of glycolysis, a metabolic state adopted by many activated immune cells. nih.gov Consequently, lactate is positioned as a central metabolic checkpoint that links the energetic status of a cell to its immune function. mdpi.com

Modulation of Innate Immune Cells

Lactate exerts profound and often dichotomous effects on innate immune cells, particularly macrophages and dendritic cells (DCs), which are critical sentinels and effectors in the immune response.

Macrophages: The influence of lactate on macrophages is a prime example of its context-dependent activity. Generally, high concentrations of extracellular lactate are associated with the suppression of the pro-inflammatory M1 macrophage phenotype and the promotion of an anti-inflammatory M2 phenotype. nih.gov This is achieved, in part, by inhibiting glycolysis, which is the primary metabolic pathway for M1 macrophages, thereby reducing their production of inflammatory mediators. nih.gov However, lactate can also have pro-inflammatory effects. For instance, the influx of lactate into endothelial cells and certain fibroblast-like cells via monocarboxylate transporters (MCTs) can activate the NF-κB signaling pathway, a key regulator of inflammation, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.govfrontiersin.org

Dendritic Cells (DCs): Lactate has been shown to suppress the activation and maturation of dendritic cells. frontiersin.org This inhibition curtails their ability to present antigens to T cells and produce inflammatory cytokines, thereby dampening the initiation of adaptive immune responses. frontiersin.org This effect is partly mediated through the G-protein coupled receptor 81 (GPR81), which is activated by lactate. frontiersin.org

Regulation of Adaptive Immune Cells

The adaptive immune system, composed primarily of T cells and B cells, is also significantly influenced by lactate.

T Cells: Lactate can have varied effects on T cell populations. It generally suppresses the function of cytotoxic T lymphocytes (CTLs) and effector T cells, which rely on glycolysis for their function. Conversely, it can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive immune responses. mdpi.com Some studies have also indicated that lactate can promote the polarization of T helper 17 (Th17) cells, which are involved in certain inflammatory responses. nih.govfrontiersin.org

B Cells: Research has also pointed to the role of other short-chain fatty acids, such as propionic acid, in regulating B cell function, particularly in promoting the production of the anti-inflammatory cytokine IL-10 in a subset of regulatory B cells (B10 cells). nih.govnih.gov While distinct from lactate, this highlights the broader theme of metabolic regulation of immune cell function.

Signaling Pathways and Mechanisms

Lactate's immunomodulatory functions are mediated through several distinct mechanisms that go beyond simple metabolic competition.

Receptor-Mediated Signaling: Lactate acts as a ligand for the G-protein coupled receptor 81 (GPR81), also known as HCA1. frontiersin.org Activation of GPR81 on various immune cells, including dendritic cells and adipocytes, typically leads to anti-inflammatory effects by inhibiting cyclic AMP (cAMP) production. frontiersin.org

Transporter-Mediated Effects: The transport of lactate across the cell membrane via monocarboxylate transporters (MCTs) is crucial for its effects. frontiersin.org The direction of lactate flux—whether it is being imported or exported by a cell—can determine its functional impact, influencing intracellular pH and metabolic pathways. nih.gov For example, lactate import can trigger pro-inflammatory signaling cascades like NF-κB. nih.gov

Epigenetic Modifications: A groundbreaking discovery has been the identification of histone "lactylation," a post-translational modification where a lactyl group derived from lactate is added to histone proteins. nih.gov This epigenetic mark can directly influence gene expression. For example, histone lactylation has been shown to promote the expression of genes involved in M2 macrophage polarization and wound healing.

Modulation of Transcription Factors: Lactate can influence the activity of key transcription factors that govern inflammation, such as Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net In hypoxic environments, often found at sites of inflammation, stabilized HIF-1α promotes glycolysis and lactate production. researchgate.net In turn, lactate can further modulate HIF-1α activity, creating a complex feedback loop that can either sustain or resolve inflammation depending on the cellular context. frontiersin.orgresearchgate.net

The interactive table below summarizes the key research findings on the effects of 2-hydroxypropanoic acid on various immune cells.

| Immune Cell Type | Key Effects of 2-Hydroxypropanoic Acid (Lactate) | Primary Signaling Mechanisms Involved |

| Macrophages (M1) | Generally suppressive; inhibits glycolysis and production of pro-inflammatory cytokines. nih.gov | Inhibition of glycolysis; Histone lactylation. nih.gov |

| Macrophages (M2) | Promotes polarization and anti-inflammatory functions. nih.gov | Histone lactylation promoting M2 gene expression. |

| Dendritic Cells (DCs) | Suppresses activation, maturation, and antigen presentation. frontiersin.org | GPR81 activation; Inhibition of cAMP. frontiersin.org |

| Effector T Cells | Inhibits proliferation and cytokine production. | Inhibition of glycolysis. |

| Regulatory T Cells (Tregs) | Promotes differentiation and suppressive function. mdpi.com | Metabolic reprogramming. mdpi.com |

| Endothelial Cells | Can induce pro-inflammatory responses via IL-8 production. frontiersin.org | MCT1-mediated import; NF-κB activation. nih.govfrontiersin.org |

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxypropanoic Acid; Sodium

Chromatographic and Separation Techniques

Chromatographic methods are fundamental for separating and quantifying sodium lactate (B86563) from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography for Quantitative Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the quantitative analysis of sodium lactate. Although sodium lactate itself is non-volatile, it can be analyzed by GC after derivatization to a more volatile form. This method offers high sensitivity and specificity, enabling the simultaneous determination of lactate and other related metabolites like pyruvate (B1213749). nih.govoup.com

In a typical GC-MS method, metabolites are separated on a GC column and then detected by a mass spectrometer. nih.gov For instance, a validated GC-MS method for measuring lactate and pyruvate in biological samples demonstrated linearity for lactate concentrations ranging from 0.01 to 5 mM. nih.gov The chromatographic conditions can be optimized to achieve complete separation of the derivatized analytes, with lactate and pyruvate having distinct elution times. nih.gov For example, in one study, derivatized lactate eluted at 2.9 minutes. nih.gov

Table 1: GC-MS Method Parameters for Lactate Analysis

| Parameter | Value | Reference |

| Linearity Range (Lactate) | 0.01 - 5 mM | nih.gov |

| Elution Time (Lactate) | 2.9 min | nih.gov |

| Elution Time (Pyruvate) | 5.1 min | nih.gov |

It's important to note that preanalytical factors, such as the type of anticoagulant used and the timing of plasma separation, can significantly influence the quantitative results for lactic acid in plasma samples. oup.com

Thin Layer Chromatography for Reaction Product Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and identifying compounds in a mixture. umass.eduwikipedia.orglibretexts.org In the context of reactions involving sodium lactate, TLC can be employed to observe the disappearance of reactants and the appearance of products. umass.educhemistryhall.com

TLC separates compounds based on their differential affinity for the stationary phase (typically silica (B1680970) gel coated on a plate) and the mobile phase (a solvent or solvent mixture). wikipedia.org The separation results in spots at different vertical positions on the plate, and the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. libretexts.org For compounds with acidic or basic sites, such as the carboxylate group in lactate, additives like acetic acid or triethylamine (B128534) can be added to the mobile phase to improve separation and reduce spot tailing. chemistryhall.com After development, the spots can be visualized under UV light or by using staining agents. umass.educhemistryhall.com

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features and vibrational properties of sodium lactate. These methods are based on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound by probing its vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy measures the absorption of infrared radiation by the sample. In the case of sodium lactate, FTIR spectra exhibit characteristic peaks corresponding to the vibrations of its functional groups. For instance, studies have shown that the peak intensities at specific wavenumbers, such as 1040 cm⁻¹, 1120 cm⁻¹, 1314 cm⁻¹, and 1416 cm⁻¹, show a linear relationship with the molar concentration of sodium lactate. researchgate.net Near-infrared (NIR) spectroscopy has also been investigated for the non-invasive monitoring of lactate levels. core.ac.ukcity.ac.uknih.gov Studies have identified regions in the NIR spectra, specifically 1380-1540 nm and 1860-2370 nm, that show systematic variations correlated with changes in lactate concentration, although these are often overshadowed by water absorption peaks. core.ac.ukcity.ac.uk

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic light. It is a valuable tool for studying the structural changes in molecules. researchgate.net

Table 2: Key Vibrational Peaks for Sodium Lactate in FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Correlation | Reference |

| 1040 | Linear with concentration | researchgate.net |

| 1120 | Linear with concentration | researchgate.net |

| 1314 | Linear with concentration | researchgate.net |

| 1416 | Linear with concentration | researchgate.net |

Ultraviolet (UV) Spectroscopy for Absorbance Studies

Ultraviolet (UV) spectroscopy measures the absorption of ultraviolet light by a sample. While water is a strong absorber in the UV region, studies have shown that it is possible to detect and quantify sodium lactate using UV spectroscopy, often in conjunction with multivariate analysis techniques like Partial Least-Squares (PLS) regression. nih.gov

The absorption spectra of sodium lactate solutions show predominant absorption between 300 to 350 nm and 700 to 800 nm, with a distinct peak around 742 nm. nih.gov After baseline correction to subtract the absorbance of water, smaller absorption bands become evident. nih.gov Although most of the UV/Visible spectrum is dominated by water absorption, a small absorption band at 747 nm has been identified as being relevant to lactate concentration. nih.gov Research has demonstrated a high correlation coefficient (R²) of 0.926 between predicted and reference lactate concentrations using UV/visible spectra and PLS regression. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-labeled studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For sodium lactate, both ¹H NMR and ¹³C NMR are utilized.

¹H NMR spectra of 2-hydroxypropanoic acid provide information about the different proton environments in the molecule. hmdb.canp-mrd.org

¹³C NMR spectroscopy, particularly with the use of ¹³C-labeled sodium lactate, is a valuable tool for metabolic studies. invivochem.commedchemexpress.comisotope.cominvivochem.comsigmaaldrich.com The use of stable isotopes like ¹³C allows for tracing the metabolic fate of lactate in biological systems. invivochem.commedchemexpress.com For example, ¹³C-labeled lactate has been used in studies to understand its role in various biochemical processes. invivochem.commedchemexpress.com (¹³C)-¹H NMR spectroscopy has been shown to be significantly more sensitive than ¹³C NMR for detecting ¹³C enrichment in lactate and other metabolites in vivo. nih.gov

Elemental Analysis and Microstructural Characterization

A suite of sophisticated analytical techniques is employed to thoroughly characterize the elemental composition and physical structure of sodium lactate. These methods provide critical data on purity, crystalline nature, and surface morphology.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively coupled plasma optical emission spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of a sample. technologynetworks.com In this method, the sample is introduced into an argon plasma, which reaches temperatures between 5,000 and 10,000 K. analytik-jena.com At these extreme temperatures, the sample is dried, vaporized, and the constituent atoms are excited and ionized. analytik-jena.comyoutube.com As the excited atoms and ions return to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer measures the intensity of this emitted light to quantify the concentration of each element present. youtube.com

ICP-OES is particularly useful for analyzing the purity of sodium lactate and detecting trace metal contaminants. The technique offers high sensitivity, a wide linear dynamic range, and can analyze multiple elements simultaneously. technologynetworks.comthermofisher.com For instance, ICP-OES has been successfully used to measure sodium and potassium concentrations in various biological fluids, demonstrating its applicability for quantifying the sodium content in sodium lactate with high accuracy. nih.gov

Table 1: Comparison of Sodium Concentration in Human Milk Measured by ICP-OES and Ion Selective Electrode (ISE)

| Analytical Method | Mean Sodium Concentration (mM) | Standard Deviation (mM) | Range (mM) |

| ICP-OES | 5.91 | 3.37 | 2.59–21.5 |

| ISE | 6.18 | 2.47 | 3.59–19.8 |

This table is based on data from a study comparing analytical methods and illustrates the utility of ICP-OES in quantifying sodium levels. nih.gov

Mercury Intrusion Porosimetry (MIP)

Mercury intrusion porosimetry (MIP) is a technique used to characterize the pore structure of a solid material, including pore size distribution, pore volume, and porosity. particletechlabs.com The method involves placing the sample in a chamber and surrounding it with mercury. particletechlabs.comparticletechlabs.com Since mercury is a non-wetting fluid, external pressure must be applied to force it into the pores of the material. particletechlabs.com The pressure required to intrude into the pores is inversely proportional to the pore diameter; larger pores fill at lower pressures, while smaller pores require higher pressures. particletechlabs.com By measuring the volume of mercury that intrudes at each pressure increment, a detailed pore size distribution can be obtained. particletechlabs.com MIP can measure pore diameters ranging from approximately 0.003 µm to 200 µm. particletechlabs.com

While a powerful tool, it's important to note that MIP is a destructive technique as the sample becomes contaminated with mercury. particletechlabs.com Additionally, the high pressures used can sometimes damage the sample's pore structure, an effect known as the "ink bottle" effect, where the size of larger internal pores is misrepresented by the size of their narrower throats. tamu.edumdpi.com

Table 2: Typical Data Obtained from Mercury Intrusion Porosimetry

| Parameter | Description |

| Total Pore Volume | The total volume of mercury intruded into the sample. |

| Median Pore Diameter | The pore diameter at which 50% of the total pore volume is filled. |

| Bulk Density | The mass of the sample divided by its total volume, including pores. |

| Apparent Density | The mass of the sample divided by the volume of the solid material plus closed pores. |

| Porosity (%) | The percentage of the total volume that is pore space. |

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. latech.edu It is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms within a crystal lattice. latech.edutcd.ie When a beam of X-rays strikes a crystalline sample, it is diffracted in a specific pattern that is unique to the crystal structure of the material. latech.edu

For sodium lactate, XRD can be used to identify its crystalline form. For example, studies on calcium lactate pentahydrate have shown that powder XRD can differentiate between its enantiomeric forms, L- and DL-lactate. nih.govscribd.com This demonstrates the capability of XRD to distinguish between different crystalline arrangements of lactate salts. The diffraction pattern of sodium lactate provides information about its lattice parameters and phase purity. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. biorxiv.org In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface's morphology, composition, and other properties. biorxiv.orgresearchgate.net

For sodium lactate, SEM can be used to visualize the shape and size of its crystals or particles. acs.org The high depth of field of SEM allows for a three-dimensional appearance of the sample's surface. biorxiv.org Sample preparation for SEM is critical, especially for hydrated samples like sodium lactate, as the high vacuum conditions can cause drying and structural changes. biorxiv.orgmdpi.com Techniques like cryo-SEM, where the sample is rapidly frozen, can be used to observe the hydrated structure. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission electron microscopy (TEM) is another powerful microscopy technique that provides even higher resolution images than SEM, allowing for the visualization of a material's internal structure at the atomic scale. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image that is then magnified and focused onto a detector. nih.govuh.edu

TEM can be used to study the crystal structure, defects, and morphology of sodium lactate at the nanoscale. uh.edusemi.org For instance, in materials science, TEM is used to observe the atomic arrangement in crystalline materials. nih.gov Cryo-TEM, a variation of the technique, is particularly useful for observing samples in their native, hydrated state by flash-freezing them in a thin film of vitrified solvent. nih.gov This would be an ideal method to study the morphology of sodium lactate in an aqueous environment without artifacts from drying.

Kinetic and Mechanistic Studies of 2-Hydroxypropanoic Acid Reactions

Understanding the reaction kinetics and mechanisms of 2-hydroxypropanoic acid (lactic acid) is essential for controlling its chemical transformations. Various studies have investigated the oxidation and polymerization reactions of lactic acid.

Kinetic studies on the oxidation of lactic acid have been performed using different oxidizing agents. For example, the oxidation of 2-hydroxypropanoic acid by N-chlorosuccinimide in an alkaline medium was found to be first-order with respect to the oxidant and zero-order with respect to the hydroxy acid. ijirset.com Another study on the oxidation of 3-hydroxypropionic acid, a related compound, showed first-order kinetics with respect to its concentration and a half-order dependence on oxygen pressure. acs.org The oxidation of propionic acid, another related carboxylic acid, yielded acetic and formic acids as intermediates. acs.org

The mechanism of such oxidation reactions often involves the formation of an intermediate complex, followed by a rate-determining step which can involve the cleavage of a C-H bond. scispace.com For instance, in the oxidation of α-hydroxy acids by tripropylammonium (B8586437) fluorochromate, the reaction is catalyzed by hydrogen ions and the rate-determining step involves a cation-dipole interaction. scispace.com

The polymerization of lactic acid to form polylactic acid (PLA) is another area of significant research. The most common method is ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. walshmedicalmedia.com This process typically requires a catalyst, and the reaction mechanism can be influenced by the type of catalyst used, including metal-based and organic catalysts. walshmedicalmedia.commdpi.com The stereochemistry of the resulting polymer is a critical factor determining its properties and can be controlled by the choice of catalyst and reaction conditions. walshmedicalmedia.com

Oxidation Kinetics in Various Media (e.g., Alkaline Medium)

The study of reaction kinetics provides valuable insights into the stability and transformation of chemical compounds under different conditions. Research into the synthesis of sodium lactate from glycerol (B35011) at high temperatures in an alkaline aqueous solution has also shed light on the kinetics of lactate itself.

In one study, the effects of temperature and the molar ratio of sodium hydroxide (B78521) to glycerol on the formation of sodium lactate were investigated. It was observed that temperature and the concentration of the alkaline medium (sodium hydroxide) were the most influential factors in the conversion process. An optimal yield of 84.5% lactic acid, in the form of sodium lactate, was achieved at 280°C after 90 minutes with a 2.5 M glycerol concentration and a 1.1 NaOH/glycerol molar ratio. researchgate.net

Further kinetic analysis revealed that under these high-temperature alkaline conditions, lactate can undergo dehydration, decarboxylation, and C-C cleavage. researchgate.net The kinetic constants for these reactions were found to generally increase with a rise in pressure at a constant temperature of 673 K. researchgate.net The study also highlighted that alkali-metal hydroxides were more effective catalysts for the formation of lactate from glycerin in hydrothermal reactions compared to alkaline-earth-metal hydroxides. researchgate.net

The following table summarizes the key experimental parameters and outcomes from the kinetic analysis of sodium lactate synthesis, which provides indirect information about its stability and reactivity in an alkaline medium.

| Parameter | Range/Value | Influence on Lactate Formation |

| Temperature | 250–290 °C | Major influence |

| NaOH/Glycerol Molar Ratio | 1.1–1.75 | Major influence |

| Glycerol Concentration | 2.5–3.5 M | Studied variable |

| Reaction Time | 30–250 min | Studied variable |

| Optimal Conditions | ||

| Temperature | 280 °C | - |

| NaOH/Glycerol Molar Ratio | 1.1 | - |

| Glycerol Concentration | 2.5 M | - |

| Reaction Time | 90 min | - |

| Resulting Yield | 84.5% | - |

Stoichiometric Determinations in Chemical Reactions

Accurate determination of sodium lactate content is crucial for quality control in its various applications. metrohm.com Titration is a common and effective method for the stoichiometric determination of sodium lactate.

One established method involves a non-aqueous titration. In this procedure, a sample of sodium lactate is evaporated to dryness. The residue is then dissolved in a mixture of acetic anhydride (B1165640) and glacial acetic acid. fao.org Using crystal violet as an indicator, the solution is titrated with 0.1 N perchloric acid to a blue endpoint. A blank determination is performed for correction. The stoichiometry of this reaction dictates that each milliliter of 0.1 N perchloric acid is equivalent to 11.21 mg of sodium lactate (C₃H₅NaO₃). fao.org

The United States Pharmacopeia (USP) outlines a similar method, which requires dissolving the sample in a 5:1 mixture of acetic anhydride and glacial acetic acid and titrating with perchloric acid. metrohm.commetrohm.com While this method provides high accuracy and well-defined titration curves, it involves more costly reagents and a longer analysis time. metrohm.commetrohm.com

An alternative, more cost-effective and faster method has been developed. metrohm.commetrohm.com This approach involves dissolving the sodium lactate sample in a 1:1 mixture of acetone (B3395972) and water and titrating directly with a 0.1 mol/L hydrochloric acid solution. metrohm.commetrohm.com This modified method has been shown to yield comparable results to the USP method, with the advantage of being less ambiguous as it does not produce a secondary, unrelated equivalence point that can be observed in the USP method. metrohm.commetrohm.com

A comparison of the two primary titration methods for the stoichiometric determination of sodium lactate is presented below:

| Feature | USP Method | Modified Method |

| Solvent | 5:1 mixture of acetic anhydride and glacial acetic acid metrohm.commetrohm.com | 1:1 mixture of acetone and water metrohm.commetrohm.com |

| Titrant | 0.1 N Perchloric acid in acetic acid metrohm.commetrohm.com | 0.1 mol/L Hydrochloric acid metrohm.commetrohm.com |

| Analysis Time | Slower metrohm.com | Faster (reduced to 12% of USP method time) metrohm.com |

| Cost | More expensive metrohm.com | More cost-efficient (estimated 40% reduction) metrohm.com |

| Endpoint | Higher potential jump, but with a second, unrelated EP metrohm.commetrohm.com | Less pronounced EP, but no secondary EP metrohm.commetrohm.com |

| Recovery | Slightly higher metrohm.com | Slightly lower metrohm.com |

Another approach for stoichiometric determination involves back-titration. In this method, a known excess of 1 M sodium hydroxide is added to a solution containing lactic acid. After allowing the reaction to proceed, the excess sodium hydroxide is titrated with 1 M hydrochloric acid using phenolphthalein (B1677637) as an indicator until the pink color disappears. In this case, 1 mL of 1 M sodium hydroxide is equivalent to 90.1 mg of lactic acid (C₃H₆O₃). researchgate.net

Applications and Research Frontiers of 2 Hydroxypropanoic Acid; Sodium in Non Medical Fields

Materials Science and Polymer Chemistry

Sodium lactate (B86563) plays a crucial role as both a precursor in polymer synthesis and a performance-enhancing agent in cementitious materials.

Precursor for Poly Lactic Acid (PLA) Synthesis

Sodium lactate is a key intermediate in the production of polylactic acid (PLA), a biodegradable and biocompatible thermoplastic polyester. nih.govresearchgate.net The synthesis of high-molecular-weight PLA often involves the initial formation of a lactide, a cyclic dimer of lactic acid. researchgate.netresearchgate.netalfa-chemistry.com One method involves the polycondensation of lactic acid to form low-molecular-weight PLA oligomers, which are then depolymerized to yield the lactide dimer. nih.gov This lactide is subsequently purified and subjected to ring-opening polymerization to produce high-molecular-weight PLA. researchgate.netalfa-chemistry.com

Alternatively, processes have been developed that utilize lactate salts, such as sodium lactate, to streamline the production of the lactide intermediate. researchgate.net This can circumvent the need for producing and then depolymerizing impure PLA, potentially reducing energy consumption and production costs. researchgate.net The conversion of carbohydrates through microbial fermentation is an economically viable route to produce the initial lactic acid from which sodium lactate and subsequently PLA are derived. nih.gov

Modifying Agent in Cementitious Materials (e.g., Supersulfate Cement)

Sodium lactate serves as a valuable admixture in cementitious materials, particularly in supersulfate cement, where it addresses the issue of low early strength. uq.edu.au Its incorporation has a notable impact on the hydration process and the resulting microstructure, leading to improved mechanical properties.

The addition of a small amount of sodium lactate to supersulfate cement has been shown to promote the dissolution of slag, a key component of this type of cement. uq.edu.au This is attributed to the chelation effect of sodium lactate on the slag surface, which accelerates its dissolution rate. frontiersin.org This accelerated dissolution, in turn, speeds up the formation of crucial hydration products, namely ettringite and calcium-silicate-hydrate (C-S-H) gel. uq.edu.aufrontiersin.org

The enhanced mechanical properties are a direct consequence of the accelerated hydration and improved microstructure. The faster formation of ettringite and C-S-H gel fills the pore spaces within the cement paste more effectively, leading to a denser and stronger material at an earlier age. uq.edu.aufrontiersin.org The compressive strength of cement is closely correlated with its total capillary porosity; a reduction in porosity due to a higher volume of hydrates leads to increased strength. researchgate.net The use of sodium lactate as a chemical activator has been shown to improve the plastic properties of pozzolanic cements, such as slump retention and workability, which are important for the practical application of the material. google.com

Food Science and Preservation Technologies

In the food industry, sodium lactate is widely recognized for its role as a preservative, primarily due to its antimicrobial properties.

Antimicrobial Efficacy Against Foodborne Pathogens

Sodium lactate is effective in controlling the growth of a variety of foodborne pathogens, thereby enhancing the safety and shelf life of food products, particularly in ready-to-eat (RTE) meats and poultry. scirp.orgcore.ac.uk Its antimicrobial effect has been demonstrated against several key pathogens:

Listeria monocytogenes : Studies have shown that sodium lactate can significantly delay the growth of L. monocytogenes in cooked ham, with the effect being more pronounced at lower refrigeration temperatures. scirp.orgresearchgate.net For instance, in ham stored at 4°C, the addition of 1% and 2% lactate reduced the average growth rate of L. monocytogenes by 35% and 60%, respectively. scirp.org

Escherichia coli O157:H7 : The growth of E. coli O157:H7 is also inhibited by the presence of sodium lactate. scirp.orgresearchgate.net Research on cooked ham indicated that at the lowest storage temperatures that support its growth, the addition of 1% and 2% lactate led to a reduction in the average growth rate. scirp.org

Salmonella spp. : Sodium lactate has demonstrated antimicrobial activity against various Salmonella species. scirp.orgresearchgate.net Similar to its effect on other pathogens, the inhibitory action is more significant at lower storage temperatures. scirp.org

The mechanism of microbial growth inhibition by sodium lactate is linked to its influence on the internal cellular environment of the microorganisms. wur.nl While it can cause a decrease in the intracellular pH, this alone does not fully account for its inhibitory effect, especially at low pH. core.ac.ukwur.nl The antimicrobial efficacy of sodium lactate is an important tool for food manufacturers to ensure the microbiological safety of their products. researchgate.net

Interactive Data Table: Effect of Sodium Lactate on the Growth Rate of Foodborne Pathogens in Cooked Ham

| Pathogen | Storage Temperature (°C) | Lactate Concentration (%) | Average Growth Rate (log CFU/day) | Growth Rate Reduction (%) |

| L. monocytogenes | 4 | 0 | 0.256 | - |

| L. monocytogenes | 4 | 1 | 0.158 | 38.28 |

| L. monocytogenes | 4 | 2 | 0.104 | 59.38 |

| L. monocytogenes | 8 | 0 | - | - |

| L. monocytogenes | 8 | 1 | - | 16 |

| L. monocytogenes | 8 | 2 | - | 41 |

| E. coli O157:H7 | 8 | 0 | 0.242 | - |

| E. coli O157:H7 | 15 | 0 | 0.315 | - |

| Salmonella spp. | 10 | 0 | 0.249 | - |

| Salmonella spp. | 15 | 0 | 0.328 | - |

Shelf Life Extension and Quality Attributes in Meat and Poultry Products

The application of sodium lactate is a well-established strategy for extending the shelf life of meat and poultry products. Its effectiveness has been demonstrated in a variety of products, including sliced poultry sausage, fresh pork sausage, and cooked beef. nih.govtubitak.gov.tr

In sliced poultry sausage, the addition of 1% and 2% sodium lactate was found to extend the shelf life by three to four times, respectively, when packaged in air and stored at 5 to 7°C. nih.gov The longest shelf life of 35 days was achieved with a 2% sodium lactate treatment in nitrogen-packaged sausage, representing a sevenfold increase compared to the control. nih.gov Similarly, in fresh pork sausages, sodium lactate has been shown to delay microbial deterioration. tubitak.gov.tr The addition of sodium lactate also helps in maintaining the sensory qualities of these products, including taste, odor, and appearance, over time. provisioneronline.com

Role as a Food Additive: Humectant and Flavor Modulator

Sodium lactate is valued in the food industry for its dual function as a humectant and a flavor modulator. nih.govatamankimya.comficchem.com As a humectant, it helps to retain moisture in food products, which is particularly beneficial in preventing dryness and maintaining a desirable texture. ficchem.comjindunchemistry.com This property is effective across a range of temperatures and humidity levels. atamankimya.com

pH Stabilization and Color Retention in Fresh Products

Sodium lactate plays a crucial role in stabilizing the pH of fresh food products, which in turn contributes to color retention, particularly in fresh meat. atamankimya.comscielo.br The buffering capacity of sodium lactate helps to maintain a stable pH environment, which is critical for preserving the quality of raw beef during storage. scielo.br

Research on fresh beef has shown that treatment with sodium lactate leads to better pH stability and, consequently, improved color stability. scielo.br The fluctuation of pH in beef treated with sodium lactate was observed to be within a narrow range, which is conducive to maintaining an acceptable appearance. scielo.br This effect is partly attributed to the influence of sodium lactate on glycolytic activity in the muscle, which can impact the production of reducing compounds that help maintain the desirable red color of meat. scielo.br

Environmental Engineering and Industrial Processes

Beyond its extensive use in the food industry, sodium lactate also finds applications in environmental and industrial processes, most notably in the area of flue gas desulfurization.

Flue Gas Desulfurization: SO₂ Absorption Utilizing Sodium Lactate Aqueous Solutions

Aqueous solutions of sodium lactate have emerged as a promising and environmentally friendly absorbent for the removal of sulfur dioxide (SO₂) from flue gases, a major contributor to air pollution. researchgate.netyoutube.com This process, known as flue gas desulfurization (FGD), is essential for industrial plants that burn fossil fuels. youtube.com

Research has demonstrated that sodium lactate solutions can effectively and reversibly absorb SO₂. researchgate.net The absorption capacity is influenced by factors such as the concentration of the sodium lactate solution, the concentration of SO₂ in the flue gas, and the temperature, with higher absorption observed at higher sodium lactate concentrations and lower temperatures. researchgate.net For example, a 50 wt% sodium lactate aqueous solution can absorb 0.130 g of SO₂ per gram of absorbent at an SO₂ concentration of 2.5 vol% and a temperature of 40°C. researchgate.net

The proposed mechanism for this absorption involves the replacement of lactic acid by sulfurous acid, which is formed when SO₂ dissolves in water. researchgate.net A key advantage of using sodium lactate solutions is their high reversibility and long-term stability, which allows for the regeneration and reuse of the absorbent, making the process more economical and sustainable. researchgate.net

Regeneration Strategies for Absorbents (e.g., Common-Ion Effect for H₂SO₄ Removal)

The regeneration of adsorbents is a critical step in ensuring the economic viability and sustainability of industrial separation processes. Chemical regeneration, which uses various eluents to desorb captured substances, is a widely employed method. researchgate.netutm.my This approach is advantageous due to its operational simplicity and its ability to preserve the adsorbent material for multiple cycles. utm.my The choice of the regenerating agent, or eluent, depends on the nature of the adsorbent and the substance that has been adsorbed. utm.my

In the context of ion exchange, acidic and basic solutions are common regenerating agents. For instance, acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have proven effective in desorbing cations. One study demonstrated that H₂SO₄ could remove 52.17% of adsorbed sodium ions (Na⁺) from a biochar adsorbent derived from empty fruit bunches. utm.my This process relies on ion exchange, where protons (H⁺) from the acid displace the adsorbed cations.

Conversely, basic solutions are used to recover acidic compounds. Sodium hydroxide (B78521) (NaOH) is an effective regenerant for recovering lactic acid from ion-exchange resins. mdpi.com During this process, the lactic acid is desorbed and converted into sodium lactate. mdpi.com Research has shown that a 0.1 M NaOH solution can achieve significant recovery of lactic acid, making it an optimal choice when balancing cost and efficiency. mdpi.com The use of aqueous/organic solvent mixtures, such as NaOH/ethanol, can sometimes enhance desorption capacity even further. mdpi.com

Table 1: Effectiveness of Various Chemical Eluents in Adsorbent Regeneration

| Eluent | Target Adsorbate | Adsorbent | Desorption Efficiency / Capacity | Source |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Sodium Ions (Na⁺) | Nitric Acid Pre-treated Empty Fruit Bunch Biochar | 52.17% | utm.my |

| Hydrochloric Acid (HCl) | Sodium Ions (Na⁺) | Nitric Acid Pre-treated Empty Fruit Bunch Biochar | 66.23% | utm.my |

| Sodium Hydroxide (NaOH) 0.1 M | Lactic Acid | A100 Ion-Exchange Resin | 4.45 ± 0.08 mg/g | mdpi.com |

| Sodium Hydroxide (NaOH) / Ethanol 0.5 M | Lactic Acid | A100 Ion-Exchange Resin | 4.75 ± 0.26 mg/g | mdpi.com |

| Deionised Water | Sodium Ions (Na⁺) | Nitric Acid Pre-treated Empty Fruit Bunch Biochar | 8.60% | utm.my |

Chemistry in Alumina Refinery Conditions: Formation and Decomposition Pathways

In the Bayer process, used for refining bauxite (B576324) ore into alumina, organic contaminants present in the bauxite can undergo complex chemical transformations under the harsh conditions of hot (e.g., 145°C) and highly concentrated sodium hydroxide solutions. acs.orgacs.org Sugars like glucose, a common organic impurity, degrade under these conditions to form several compounds, including sodium lactate, sodium acetate, and sodium formate (B1220265). acs.org